BAY-218

Descripción general

Descripción

BAY-218 es un inhibidor potente y selectivo de molécula pequeña del receptor de hidrocarburos aromáticos (AhR). Este compuesto ha ganado una atención significativa debido a su potencial para contrarrestar la inmunosupresión tumoral, convirtiéndolo en un candidato prometedor en la terapia contra el cáncer .

Aplicaciones Científicas De Investigación

BAY-218 tiene varias aplicaciones de investigación científica, particularmente en el campo de la terapia contra el cáncer. Ha demostrado una eficacia monoterapéutica comparable al tratamiento con inhibidores del punto de control inmunitario y una mayor mejora terapéutica cuando se combina con un anticuerpo anti-PD-L1 . El compuesto se ha utilizado para estudiar la reconstitución de las respuestas de las células T antitumorales y la inhibición de la inmunosupresión inducida por el tumor . Además, this compound se ha utilizado en investigaciones que involucran el metabolismo del triptófano en quinurenina inmunosupresora, mediada a través de la activación del receptor de hidrocarburos aromáticos .

Mecanismo De Acción

BAY-218 ejerce sus efectos inhibiendo el receptor de hidrocarburos aromáticos. La sobreexpresión de enzimas como la dioxigenasa de indol y la dioxigenasa de triptófano por muchos tumores da como resultado un aumento del metabolismo del triptófano en quinurenina, lo que induce la inmunosupresión a través de la activación del receptor de hidrocarburos aromáticos . Al inhibir este receptor, this compound restaura la función de las células T e induce el rechazo del tumor .

Direcciones Futuras

AHR antagonist 1 has gained significant interest as a drug target for the development of novel small molecule cancer immunotherapies . It has been shown to enhance NK cell cytolytic potential by promoting expression of certain proteins, and in MM cells, AHR antagonism upregulates surface expression of NK cell activating ligands . These findings suggest that AHR antagonist 1 could have potential applications in the treatment of cancer and other diseases .

Análisis Bioquímico

Biochemical Properties

BAY-218 plays a significant role in biochemical reactions. It interacts with the aryl hydrocarbon receptor (AhR), a protein that is activated by the metabolism of tryptophan into kynurenine by the enzymes indole dioxygenase (IDO1) and tryptophan dioxygenase (TDO2) . By inhibiting AhR, this compound is proposed to restore T-cell function and induce tumor rejection .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . Specifically, this compound inhibits AhR nuclear translocation, dioxin response element (DRE)-luciferase reporter expression, and AhR-regulated target gene expression .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . This compound inhibits AhR, which is activated by kynurenine, a metabolite of tryptophan . This inhibition disrupts the immunosuppressive effects induced by the activation of AhR .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages . This compound has shown mono-therapeutic efficacy that was comparable to immune checkpoint inhibitor (ICI) treatment . Further therapeutic improvement was achieved by combination with an anti-PD-L1 antibody .

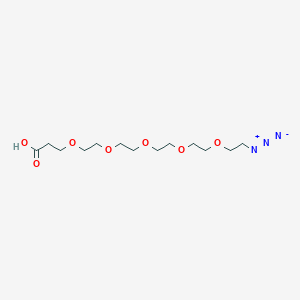

Metabolic Pathways

This compound is involved in the metabolic pathway of tryptophan . It interacts with the enzymes IDO1 and TDO2, which convert tryptophan into kynurenine . The activation of AhR by kynurenine leads to immunosuppression, which is inhibited by this compound .

Métodos De Preparación

La síntesis de BAY-218 implica la preparación de amidas de 1,3-diaril-pirazin-6-ona-5-carboxílico. La ruta sintética incluye un cribado de alto rendimiento de una biblioteca de 4 millones de compuestos, seguido de un proceso exhaustivo de reducción de aciertos basado en parámetros de filtro estrictos para la semejanza con fármacos. La serie principal seleccionada se somete a estudios extensos de relación estructura-actividad y validaciones in vitro . El método de preparación enfatiza la mejora de la eficiencia lipofílica para equilibrar la potencia con la farmacocinética favorable y los perfiles de interacción con el CYP450 .

Análisis De Reacciones Químicas

BAY-218 se somete principalmente a reacciones de inhibición que se dirigen al receptor de hidrocarburos aromáticos. La actividad inhibitoria del compuesto se caracteriza por una IC50 de 39.9 nanomolares en líneas celulares humanas . Los principales productos formados a partir de estas reacciones incluyen la inhibición de la vía del receptor de hidrocarburos aromáticos, lo que lleva a la restauración de la función de las células T y al rechazo del tumor .

Comparación Con Compuestos Similares

BAY-218 pertenece a la clase de amidas de 1,3-diaril-pirazin-6-ona-5-carboxílico, que se identifican como una nueva clase de inhibidores del receptor de hidrocarburos aromáticos . Compuestos similares incluyen otros antagonistas del receptor de hidrocarburos aromáticos, como la 2,3,7,8-tetraclorodibenzo-p-dioxina (TCDD). this compound es único debido a su inhibición selectiva del receptor de hidrocarburos aromáticos y su potencial para contrarrestar la inmunosupresión tumoral .

Propiedades

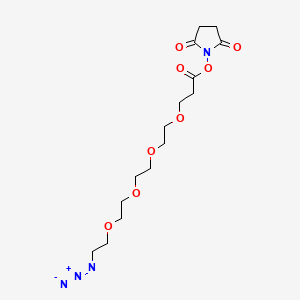

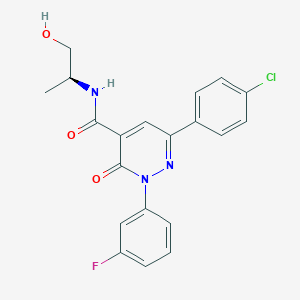

IUPAC Name |

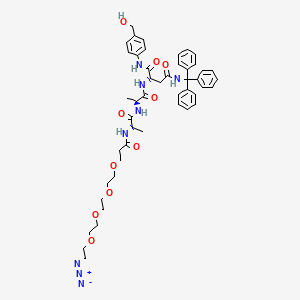

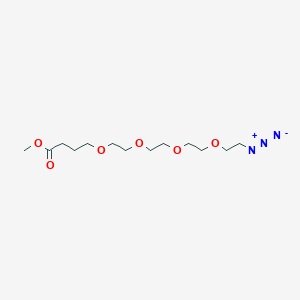

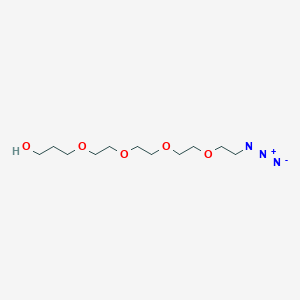

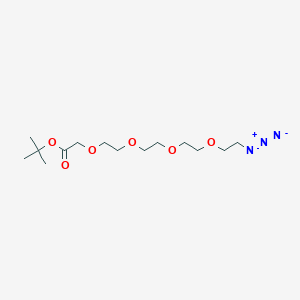

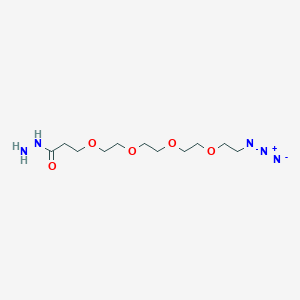

6-(4-chlorophenyl)-2-(3-fluorophenyl)-N-[(2S)-1-hydroxypropan-2-yl]-3-oxopyridazine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17ClFN3O3/c1-12(11-26)23-19(27)17-10-18(13-5-7-14(21)8-6-13)24-25(20(17)28)16-4-2-3-15(22)9-16/h2-10,12,26H,11H2,1H3,(H,23,27)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFGRNBWAUZSMBN-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)NC(=O)C1=CC(=NN(C1=O)C2=CC(=CC=C2)F)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CO)NC(=O)C1=CC(=NN(C1=O)C2=CC(=CC=C2)F)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17ClFN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does BAY-218 interact with its target, the AhR, and what are the downstream effects of this interaction?

A1: this compound functions as a selective and potent AhR inhibitor. [, ] It achieves this by directly binding to the AhR, preventing its translocation to the nucleus. [, ] This, in turn, blocks the AhR from binding to the dioxin response element (DRE) within DNA, a crucial step for AhR-mediated gene expression. [, ] As a result, this compound effectively inhibits the expression of AhR-regulated target genes, which include those involved in immunosuppressive pathways. [, ]

Q2: What are the in vivo effects of this compound on tumor growth and the tumor microenvironment?

A2: In vivo studies utilizing syngeneic mouse tumor models (CT26 and B16-OVA) demonstrated that this compound effectively enhances anti-tumor immune responses, ultimately leading to reduced tumor growth. [] Further analysis revealed that this compound administration led to an increased frequency of tumor-infiltrating CD8+ T cells and NK cells, while simultaneously decreasing the presence of immunosuppressive GR1+ myeloid cells and CD206+M2 macrophages within the tumor microenvironment. [] This shift in the immune cell profile within the tumor highlights the ability of this compound to reverse tumor-associated immunosuppression.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.